molecular formula C13H8O4 B1682117 urolithin A CAS No. 1143-70-0

urolithin A

Cat. No. B1682117
CAS RN: 1143-70-0
M. Wt: 228.2 g/mol
InChI Key: RIUPLDUFZCXCHM-UHFFFAOYSA-N
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Patent
US09394269B2

Procedure details

Urolithin B was prepared in one step by coupling resorcinol and 2-bromobenzoic acid following the procedure for the preparation of Urolithin A. The pure compound was obtained as a off-white powder with a yield of 61.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61.6%

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.BrC1C=CC=CC=1C(O)=O.[CH:19]1[C:24](O)=[CH:23][C:22]2[C:26]([O:28][C:29]3[CH:34]=[C:33]([OH:35])[CH:32]=[CH:31][C:30]=3[C:21]=2[CH:20]=1)=[O:27]>>[CH:19]1[CH:20]=[C:21]2[C:30]3[CH:31]=[CH:32][C:33]([OH:35])=[CH:34][C:29]=3[O:28][C:26](=[O:27])[C:22]2=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure compound was obtained as a off-white powder with a yield of 61.6%

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.